molecular formula C15H10BrNO5 B11534456 2-(4-Nitrophenyl)-2-oxoethyl 4-bromobenzoate

2-(4-Nitrophenyl)-2-oxoethyl 4-bromobenzoate

Cat. No.: B11534456
M. Wt: 364.15 g/mol
InChI Key: JUCWSDACCHSJNX-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 4-bromobenzoate is an organic compound characterized by the presence of both nitro and bromo functional groups attached to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    Temperature: Room temperature to 40°C

    Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The nitro and bromo groups can undergo nucleophilic and electrophilic substitution reactions, respectively.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-(4-aminophenyl)-2-oxoethyl 4-bromobenzoate.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-Nitrophenyl)-2-oxoethyl 4-bromobenzoate is used as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s structure allows for the design of molecules that can interact with specific biological targets.

Industry

In the materials science industry, the compound can be used in the development of polymers and other materials with specific properties. Its functional groups enable the formation of cross-linked networks, enhancing material strength and stability.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 4-bromobenzoate and its derivatives depends on their specific applications. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoethyl 4-chlorobenzoate
  • 2-(4-Nitrophenyl)-2-oxoethyl 4-fluorobenzoate
  • 2-(4-Nitrophenyl)-2-oxoethyl 4-iodobenzoate

Uniqueness

Compared to its analogs, 2-(4-Nitrophenyl)-2-oxoethyl 4-bromobenzoate offers unique reactivity due to the presence of the bromine atom. Bromine is more reactive in substitution reactions compared to chlorine and fluorine, making this compound particularly useful in synthetic applications where such reactivity is desired.

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, medicinal chemistry, and materials science. Further research into its applications and mechanisms of action will likely uncover even more uses for this versatile compound.

Properties

Molecular Formula

C15H10BrNO5

Molecular Weight

364.15 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-bromobenzoate

InChI

InChI=1S/C15H10BrNO5/c16-12-5-1-11(2-6-12)15(19)22-9-14(18)10-3-7-13(8-4-10)17(20)21/h1-8H,9H2

InChI Key

JUCWSDACCHSJNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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